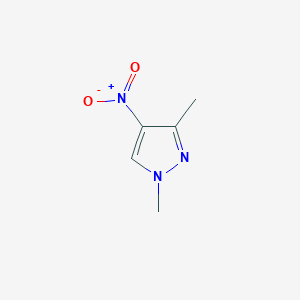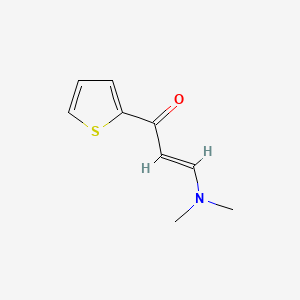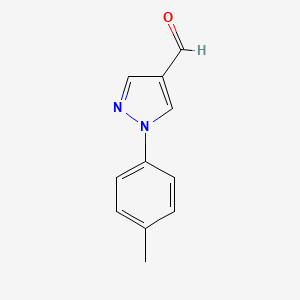
3,4-Difluoro-d-phenylalanine
Overview
Description
3,4-Difluoro-d-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. In this compound, two hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 3 and 4 positions. This modification imparts unique properties to the molecule, making it valuable in various scientific and industrial applications. The compound is chiral and exists in the ® configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the chemical synthesis route, where a precursor compound undergoes selective fluorination under controlled reaction conditions . Enzymatic methods, such as those involving fluorinase enzymes, have also been explored for the synthesis of fluorinated compounds, offering mild and selective fluorination .
Industrial Production Methods: Industrial production of 3,4-Difluoro-d-phenylalanine often relies on chemical synthesis due to its scalability and cost-effectiveness. The process involves the use of fluorinating agents and catalysts to achieve high yields and purity. Enzymatic synthesis, while promising, is still under research for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-d-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3,4-Difluoro-d-phenylalanine has significant applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Incorporated into proteins to study protein folding, stability, and interactions.
Medicine: Investigated for its potential as an enzyme inhibitor and therapeutic agent.
Industry: Employed in the development of pharmaceuticals and diagnostic probes.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-d-phenylalanine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and bioavailability, allowing it to effectively bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The compound’s unique structure also allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
- 3,4-Difluoro-l-phenylalanine
- 2,4-Difluoro-d-phenylalanine
- 3,5-Difluoro-d-phenylalanine
Comparison: 3,4-Difluoro-d-phenylalanine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. Compared to other fluorinated phenylalanines, it offers better stability and bioavailability, making it more suitable for certain applications. The presence of fluorine atoms at the 3 and 4 positions also influences its reactivity and interaction with molecular targets .
Properties
IUPAC Name |
(2R)-2-amino-3-(3,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAWYXDDKCVZTL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351994 | |
| Record name | 3,4-difluoro-d-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249648-08-6 | |
| Record name | 3,4-difluoro-d-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)





